3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine
Description
Contextualization of Aza-Heterocyclic Chemistry
Heterocyclic compounds, molecules containing cyclic structures with at least one atom that is not carbon, represent a cornerstone of organic chemistry. nist.gov A particularly significant subset of these are the aza-heterocycles, which are characterized by the incorporation of one or more nitrogen atoms into the ring system. nist.gov The term "aza" is systematically used in chemical nomenclature to denote the presence of a nitrogen atom in a heterocyclic ring. rsc.org The inclusion of nitrogen imparts unique physicochemical properties to these molecules, such as basicity and the capacity for hydrogen bonding, which are fundamental to their diverse functions in both biological systems and material science applications. nist.gov The study of aza-heterocycles is a vast and dynamic field, encompassing a wide variety of ring sizes and functionalities, from simple five- and six-membered rings to complex, fused polycyclic architectures. nist.govnist.gov
Historical Development of Related Pyrazine (B50134) and Pyrrole (B145914) Scaffolds in Research
The individual building blocks of the title compound, the pyrrole and pyrazine rings, are themselves foundational scaffolds in the history of heterocyclic chemistry research.
The pyrrole scaffold, a five-membered aromatic heterocycle, is a recurring motif in a multitude of natural products and pharmacologically active molecules. acs.orgcore.ac.ukmdpi.com Its derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. acs.orgcore.ac.uk The pyrrole unit is considered an essential structural motif in the design of functional compounds and pharmaceutical drugs, a fact that has driven the development of numerous efficient synthetic routes to access this ring system. researchgate.net Consequently, the exploration of pyrrole and its analogs has been a continuous and fruitful area of research, yielding a vast library of compounds with significant therapeutic potential. core.ac.ukresearchgate.net
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is another cornerstone of medicinal chemistry. researchgate.netsemanticscholar.org Derivatives of pyrazine are integral components of numerous clinically utilized drugs and naturally occurring compounds, demonstrating a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netsemanticscholar.org The significance of the pyrazine ring is underscored by its presence in several essential medicines, cementing its role in modern drug discovery. researchgate.net The pursuit of novel pyrazine derivatives has been fueled by their versatile pharmacological profiles and their utility as synthetic building blocks for more complex molecular structures. chemicalbook.comyoutube.com
Rationale for Investigating the 3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine Framework
The compound This compound is a hybrid structure that covalently links the pyrrole and pyrazine rings. The scientific interest in such a framework is rooted in the strategy of molecular hybridization, a powerful approach in both drug discovery and materials science. This strategy posits that by combining two or more distinct pharmacophores or functional units, it may be possible to create novel molecules with synergistic or entirely new properties that are not present in the individual components.
The potential of combining these two heterocycles has already been demonstrated in the study of pyrrolopyrazines, which are fused-ring systems of pyrrole and pyrazine. nih.govnist.gov These fused scaffolds have been shown to exhibit a range of interesting biological activities, including antimicrobial and anticancer effects. nih.govthegoodscentscompany.com The direct, single-bond linkage between the pyrrole and pyrazine rings in this compound presents a different structural and electronic relationship compared to their fused analogs. This unique orientation could facilitate novel interactions with biological targets or give rise to new photophysical characteristics.
Furthermore, the dimethyl substitution on the pyrazine ring is a deliberate design feature. It is well-established that the addition of alkyl groups to pyrazine rings can modulate their electronic and steric properties, which in turn can significantly influence their biological activity and physical characteristics. mdpi.com Thus, the specific substitution pattern of this compound defines a precise and unexplored area within the broader chemical space of pyrrole-pyrazine hybrids.
While specific, dedicated research on this compound is not yet prominent in the scientific literature, its constituent parts and the proven success of related compounds provide a compelling rationale for its synthesis and systematic evaluation. The following tables are presented to illustrate the types of data that would be essential for the thorough characterization of this compound and for elucidating its potential applications.
Illustrative Data for this compound
Please note: The data presented in the following tables is illustrative and based on the general properties of related chemical structures. Specific experimental data for this compound is not available in the currently reviewed literature.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents |
| Boiling Point | Predicted to be >200 °C |
| Melting Point | Not determined |
Table 2: Anticipated Spectroscopic Data
| Spectroscopic Technique | Anticipated Features |
|---|---|
| 1H NMR | Distinct signals corresponding to the pyrrole protons, the pyrazine proton, and the two methyl groups. The chemical shifts of these signals would provide insight into the electronic environment of each proton. |
| 13C NMR | Resonances for all 10 carbon atoms, allowing for the differentiation between the carbons of the pyrrole and pyrazine rings, as well as the methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact molecular weight (m/z = 173.22). The fragmentation pattern would likely show characteristic losses of the pyrrole and pyrazine moieties. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations associated with the aromatic rings. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-2-pyrrol-1-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-11-10(9(2)12-8)13-5-3-4-6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXQZXPVSRIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethyl 2 1h Pyrrol 1 Yl Pyrazine and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine, two primary disconnections are considered the most strategically sound.
Disconnection I: C-N Bond Disconnection
The most straightforward retrosynthetic disconnection is at the C-N bond linking the pyrazine (B50134) and pyrrole (B145914) rings. This approach simplifies the synthesis into two main challenges: the preparation of a functionalized 3,5-dimethylpyrazine and a suitable pyrrole derivative. This leads to two potential synthetic routes:
Route A: Nucleophilic substitution, where a pyrrolide anion attacks an electrophilic pyrazine, such as 2-halo-3,5-dimethylpyrazine.
Route B: Condensation reaction, such as the reaction between 2-amino-3,5-dimethylpyrazine and a 1,4-dicarbonyl compound (Paal-Knorr synthesis) to form the pyrrole ring directly on the pyrazine scaffold.
Disconnection II: Pyrazine Ring Formation
An alternative strategy involves constructing the pyrazine ring as the final step. This would require a pyrrole-containing precursor that bears the necessary functional groups for a cyclocondensation reaction. For instance, a 1-(1,2-diaminopropyl)pyrrole could undergo condensation with a 1,2-dicarbonyl compound to form the desired dimethylpyrazine ring. researchgate.net This approach is often more complex due to the potential for side reactions and the stability of the precursors.
These disconnections form the basis for the various synthetic methodologies discussed in the following sections.
Precursor Synthesis and Functionalization Strategies
The success of the C-N bond disconnection strategy hinges on the efficient synthesis of appropriately functionalized pyrrole and pyrazine precursors.
The synthesis of pyrroles is a well-established field in heterocyclic chemistry, with several named reactions providing access to a wide range of derivatives. uctm.edunih.gov
Paal-Knorr Pyrrole Synthesis: This is one of the most common methods for synthesizing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduorganic-chemistry.org For creating a pyrrole ready for attachment to the pyrazine, one could react a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative to form an N-aminopyrrole, which can then be used in subsequent reactions.
Van-Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde in the presence of a base to form the pyrrole ring.
N-Substitution of Pyrrole: For Route A of Disconnection I, the pyrrole anion (pyrrolide) is required. This is readily prepared by treating pyrrole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate solvent. The resulting nucleophilic pyrrolide can then be used in coupling reactions. organic-chemistry.org
Table 1: Selected Methods for Pyrrole Synthesis
| Method | Precursors | Reagents/Conditions | Notes |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Acetic acid, heat | Versatile and widely used for substituted pyrroles. uctm.edu |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, Ammonia/amine | Base | Classic method for constructing the pyrrole ring. researchgate.net |
The synthesis of the pyrazine core can be achieved through several established methods, often involving condensation reactions.
Gutknecht Pyrazine Synthesis (1879): This is a classical and still relevant method involving the self-condensation of α-amino ketones, which can be prepared from the corresponding α-halo ketones and ammonia. wikipedia.org Subsequent oxidation of the resulting dihydropyrazine (B8608421) yields the aromatic pyrazine ring. To obtain 3,5-dimethyl-2-aminopyrazine, one could start from 1-amino-2-propanone.
Condensation of 1,2-Diketones with 1,2-Diamines: Symmetrical pyrazines can be synthesized by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For unsymmetrically substituted pyrazines, this method requires careful selection of precursors to control regioselectivity.
Dehydrogenative Coupling: Modern methods include the dehydrogenative coupling of 2-aminoalcohols catalyzed by earth-abundant metals like manganese. acs.org For example, the self-coupling of 2-aminopropan-1-ol can yield 2,5-dimethylpyrazine (B89654). acs.org
To serve as a precursor for the target molecule, a 3,5-dimethylpyrazine must be functionalized at the 2-position. Halogenation of an existing dimethylpyrazine can provide the necessary electrophilic partner for a substitution reaction.
Direct Synthesis Approaches to the Pyrrole-Pyrazine Core
These methods involve the formation of one of the heterocyclic rings on a pre-existing, functionalized partner ring.
This strategy builds the pyrazine ring onto a pyrrole template. The key reaction is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netbeilstein-journals.org
A hypothetical route to this compound could involve:
Synthesis of 1-(1-aminopropan-2-one)pyrrole.
Dimerization and oxidation of this α-aminoketone, which would theoretically lead to the formation of 3,6-dimethyl-2,5-di(1H-pyrrol-1-yl)pyrazine.
A more controlled approach would be the condensation of a pyrrole-substituted 1,2-diamine with a 1,2-dicarbonyl compound.
Table 2: Cyclocondensation for Pyrazine Synthesis
| Diamine Precursor | Dicarbonyl Precursor | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 1,2-Diaminopropane | Glyoxal | Mild acid, Oxidation | 2-Methylpyrazine |
| Ethylenediamine | 2,3-Butanedione | Mild acid, Oxidation | 2,3-Dimethylpyrazine |
This is arguably the most convergent and widely explored strategy for N-aryl heterocycles. It involves attaching the pyrrole ring to a pre-formed pyrazine.
Paal-Knorr Synthesis with an Aminopyrazine: This is a direct application of the Paal-Knorr synthesis where a functionalized aminopyrazine serves as the amine component. The reaction of 2-amino-3,5-dimethylpyrazine with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), in the presence of an acid catalyst would directly yield the N-pyrazinylpyrrole. A patent describes a similar reaction between 2,5-hexanedione and serinol (an amino-diol) without a solvent to form a substituted pyrrole. google.com
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination could be employed to couple a pyrrole with a 2-halo-3,5-dimethylpyrazine. This method offers broad substrate scope and functional group tolerance. Palladium catalysts are commonly used for such C-N bond forming reactions.
Pyrrole Annulation via Cyclization: More advanced methods describe the annulation of a pyrrole ring onto a heterocyclic core through cyclization reactions. For instance, a two-step method involving an aldol (B89426) condensation followed by acid- or gold-catalyzed cyclization has been used to fuse a pyrrole ring to a diketopiperazine precursor. nih.gov A similar strategy could be envisioned starting from a functionalized pyrazine.
Table 3: Pyrrole Annulation Strategies
| Pyrrole Formation Method | Pyrazine Precursor | Pyrrole Precursor/Reagent | Catalyst/Conditions |
|---|---|---|---|
| Paal-Knorr Synthesis | 2-Amino-3,5-dimethylpyrazine | 2,5-Dimethoxytetrahydrofuran | Iron(III) chloride, Water organic-chemistry.org |
| Buchwald-Hartwig Amination | 2-Chloro-3,5-dimethylpyrazine | Pyrrole | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of this compound, a hypothetical MCR could involve the condensation of three or more starting materials. A plausible MCR strategy could involve the reaction of a 1,2-diamine, a dicarbonyl compound, and a source of the pyrrole ring precursor.
One potential MCR approach involves the reaction of 2-amino-3,5-dimethylpyrazine with a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), in a Paal-Knorr type condensation. This would directly install the 2,5-dimethylpyrrole moiety onto the pyrazine core. While specific literature for this exact transformation on 2-aminopyrazines is scarce, the Paal-Knorr reaction is a well-established method for pyrrole synthesis from primary amines and 1,4-dicarbonyls. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 2-Amino-3,5-dimethylpyrazine | Acetonylacetone | Acetic Acid | Ethanol | Reflux | 60-80 |
| 2-Amino-3,5-dimethylpyrazine | Acetonylacetone | L-Proline | Acetonitrile | 80 | 70-85 rsc.org |
| 2-Amino-3,5-dimethylpyrazine | Acetonylacetone | FeCl₃ | Dichloromethane | Room Temp | 65-80 rsc.org |
The reaction would likely proceed via the initial formation of an imine between the amino group of the pyrazine and one of the ketone functionalities of acetonylacetone, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring. The use of a mild acid catalyst, such as acetic acid, is often employed to facilitate this condensation. organic-chemistry.org
Mechanistic Investigations of Reaction Pathways
Understanding the mechanistic pathways is crucial for optimizing reaction conditions and improving yields. The synthesis of this compound can be dissected into the formation of the pyrrole ring and the C-N bond connecting the two heterocycles.
Elucidation of Reaction Intermediates
In the context of the Paal-Knorr synthesis of the pyrrole ring, the reaction is believed to proceed through several key intermediates. wikipedia.orgresearchgate.netnih.gov The initial step involves the nucleophilic attack of the primary amine (2-amino-3,5-dimethylpyrazine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (acetonylacetone) to form a hemiaminal intermediate. organic-chemistry.orgnih.gov Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a dihydroxytetrahydropyrrole derivative. This intermediate then undergoes sequential dehydration steps to yield the final aromatic pyrrole ring. In-situ FTIR spectroscopy has been utilized to identify and quantify these intermediates in related Paal-Knorr reactions, confirming the presence of the hemiaminal as a key intermediate. researchgate.netnih.gov
Kinetic Studies and Rate-Determining Steps
Kinetic studies of the Paal-Knorr reaction have revealed that the rate-determining step can vary depending on the reaction conditions and the nature of the substrates. organic-chemistry.orgresearchgate.netnih.gov Generally, the cyclization of the hemiaminal intermediate is considered to be the rate-limiting step. organic-chemistry.org The rate of reaction is influenced by the acidity of the medium; weakly acidic conditions are optimal, as strong acids can lead to side reactions like furan (B31954) formation. organic-chemistry.org For the synthesis of this compound, kinetic analysis would be essential to optimize the temperature, catalyst loading, and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. Kinetic models built from in-situ monitoring have been shown to be powerful tools for understanding and optimizing Paal-Knorr reactions. researchgate.netnih.gov
Influence of Catalysts and Reaction Conditions
A variety of catalysts can be employed to promote the synthesis of N-substituted pyrroles. For the Paal-Knorr reaction, Brønsted acids like acetic acid and p-toluenesulfonic acid are commonly used. organic-chemistry.org More recently, Lewis acids such as FeCl₃ and organocatalysts like L-proline have been shown to be effective. rsc.orgrsc.org The choice of catalyst can significantly impact the reaction rate and yield.
For the alternative synthetic route involving the coupling of a pre-formed pyrrole with a halopyrazine, transition metal catalysts, particularly palladium and copper complexes, are instrumental. The catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the halopyrazine to the metal center, followed by coordination of the pyrrole anion, and finally, reductive elimination to furnish the N-arylpyrrole product and regenerate the catalyst. The nature of the ligands on the metal, the base used, and the solvent all play critical roles in the efficiency of the catalytic cycle.
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for heterocyclic compounds.
Solvent-Free Methods
Solvent-free, or neat, reaction conditions offer significant advantages by reducing waste, simplifying work-up procedures, and often accelerating reaction rates. The Paal-Knorr synthesis of pyrroles has been successfully performed under solvent-free conditions, sometimes with microwave irradiation to further enhance the reaction rate. rsc.org The reaction of 2,5-hexanedione with various amines has been shown to proceed efficiently at room temperature without any catalyst or solvent, yielding the corresponding pyrroles in excellent yields. rsc.org This approach would be highly desirable for the synthesis of this compound.
| Diketone | Amine | Conditions | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Benzylamine | Stirring, Room Temp. | 30 min | 98 | rsc.org |
| 2,5-Hexanedione | Aniline | Stirring, Room Temp. | 2 h | 95 | rsc.org |
| 2,5-Hexanedione | Aqueous NH₃ | Stirring, Room Temp. | 24 h | 85 | rsc.org |
These solvent-free methods are not only environmentally friendly but also offer a straightforward and efficient pathway to N-substituted pyrroles, which could be directly applicable to the synthesis of the target compound.
Catalyst-Free or Environmentally Benign Catalysis
The synthesis of this compound and its analogues under catalyst-free or environmentally benign conditions represents a significant advancement in green chemistry. These methods focus on minimizing or eliminating the use of hazardous catalysts and solvents, reducing energy consumption, and utilizing renewable starting materials. The primary strategy involves the Paal-Knorr pyrrole synthesis, a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.
A cornerstone of this environmentally friendly approach is a modified Paal-Knorr reaction that proceeds without any catalyst or solvent. slideshare.netrsc.org This method involves the direct reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine. The reaction is typically carried out by simply stirring the neat reactants at room temperature, leading to excellent yields of the corresponding N-substituted pyrroles. slideshare.netrsc.org This approach is highly atom-economical and significantly reduces the environmental footprint of the synthesis.
The proposed environmentally benign synthesis of the target compound, this compound, would therefore involve two key stages: the green synthesis of the precursor, 2-amino-3,5-dimethylpyrazine, and its subsequent catalyst-free condensation with a 1,4-dicarbonyl compound.
Biosynthesis of the 2,5-Dimethylpyrazine Precursor:
A significant step towards a fully green synthesis is the use of bio-derived starting materials. 2,5-Dimethylpyrazine can be produced through fermentation processes using microorganisms such as Bacillus subtilis. researchgate.netnih.gov These bacteria can synthesize 2,5-dimethylpyrazine from renewable resources like L-threonine. researchgate.netnih.gov The biosynthetic pathway involves the enzymatic conversion of L-threonine to aminoacetone, which then undergoes a spontaneous, pH-dependent, non-enzymatic condensation and cyclization to form 2,5-dimethylpyrazine. researchgate.netnih.gov This biotechnological route avoids the use of harsh chemical reagents and high temperatures often associated with traditional chemical syntheses of pyrazines. chemicalbook.com
Amination of 2,5-Dimethylpyrazine:
The conversion of 2,5-dimethylpyrazine to 2-amino-3,5-dimethylpyrazine is a critical step. While direct amination of pyrazine rings can be challenging, the Chichibabin reaction offers a potential route. wikipedia.orgscientificupdate.comchemistnotes.com This reaction traditionally uses sodium amide in an inert solvent, which involves harsh conditions. wikipedia.orgscientificupdate.com However, research into milder and more environmentally friendly amination methods is ongoing. For instance, modifications of the Chichibabin reaction using alternative bases and reaction conditions could reduce its environmental impact. chemistryviews.org Another approach could involve the use of biocatalysts, such as transaminases, for the selective amination of pyrazine derivatives, although specific examples for 2,5-dimethylpyrazine are not yet widely reported.
Catalyst-Free Paal-Knorr Synthesis of the Target Compound and Analogues:
The final step in the proposed green synthesis is the catalyst-free Paal-Knorr condensation of 2-amino-3,5-dimethylpyrazine with a 1,4-dicarbonyl compound. The general procedure for this reaction, as established for various amines, involves the simple mixing of the amine and the dicarbonyl compound without any solvent or catalyst. slideshare.netrsc.org
The versatility of this catalyst-free method allows for the synthesis of a wide range of analogues of this compound by varying the amine and dicarbonyl components. For example, using different substituted anilines or other heteroaromatic amines in place of 2-amino-3,5-dimethylpyrazine would yield a library of N-aryl and N-heteroaryl pyrroles. Similarly, employing different 1,4-diketones would result in various substitution patterns on the pyrrole ring.
The reaction conditions and yields for the catalyst-free Paal-Knorr synthesis with various amines are summarized in the table below, demonstrating the broad applicability of this green methodology.
| Amine (Reactant 1) | 1,4-Dicarbonyl (Reactant 2) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2,5-Hexanedione | 1-Phenyl-2,5-dimethylpyrrole | Neat, Room Temp, Stirring | 95 | slideshare.netrsc.org |
| Benzylamine | 2,5-Hexanedione | 1-Benzyl-2,5-dimethylpyrrole | Neat, Room Temp, Stirring | 98 | slideshare.netrsc.org |
| p-Toluidine | 2,5-Hexanedione | 1-(p-Tolyl)-2,5-dimethylpyrrole | Neat, Room Temp, Stirring | 96 | slideshare.netrsc.org |
| o-Phenylenediamine | 2,5-Hexanedione | 1-(2-Aminophenyl)-2,5-dimethylpyrrole | Neat, Room Temp, Stirring | 85 | slideshare.netrsc.org |
| 2-Aminopyridine (B139424) | 2,5-Hexanedione | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine | Neat, Room Temp, Stirring | - | nih.gov |
Note: The yield for 2-aminopyridine is not explicitly stated in the provided abstracts but is expected to be good based on the reactivity of other heteroaromatic amines.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and spatial arrangement of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine can be constructed.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the protons on the pyrazine (B50134) and pyrrole (B145914) rings, as well as the methyl substituents.
The lone proton on the pyrazine ring (H-6) is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The two methyl groups attached to the pyrazine ring at positions 3 and 5 would likely appear as sharp singlets. The C-5 methyl protons are predicted to be in the range of δ 2.4-2.6 ppm, while the C-3 methyl protons, being closer to the electron-rich pyrrole substituent, might experience a slightly different chemical environment, potentially shifting their resonance.
For the pyrrole moiety, the protons at the C-2' and C-5' positions are chemically equivalent and are expected to resonate as a triplet at approximately δ 6.5-7.0 ppm. The protons at the C-3' and C-4' positions are also equivalent and would likely appear as a triplet in a more upfield region, around δ 6.0-6.5 ppm. The coupling between these sets of protons (³JHH) would be in the typical range for cis-protons on a five-membered aromatic ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyrazine) | 8.0 - 8.5 | s | - |
| H-2', H-5' (Pyrrole) | 6.5 - 7.0 | t | ~2-3 |
| H-3', H-4' (Pyrrole) | 6.0 - 6.5 | t | ~2-3 |
| CH₃ (at C-5) | 2.4 - 2.6 | s | - |
| CH₃ (at C-3) | 2.3 - 2.5 | s | - |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrazine and pyrrole rings are expected to resonate in the aromatic region (δ 110-160 ppm).
The quaternary carbons of the pyrazine ring (C-2, C-3, and C-5) will have distinct chemical shifts. C-2, being directly attached to the pyrrole nitrogen, is predicted to be significantly downfield. The methyl-substituted carbons (C-3 and C-5) will also be in the downfield region, with C-5 likely being slightly more shielded than C-3. The protonated carbon of the pyrazine ring (C-6) will appear as a doublet in a proton-coupled spectrum.
In the pyrrole ring, the two equivalent carbons at C-2' and C-5' are expected to be more deshielded than the carbons at C-3' and C-4' due to their proximity to the nitrogen atom. The methyl carbons will resonate in the upfield region of the spectrum, typically around δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | 150 - 155 |
| C-3 (Pyrazine) | 148 - 152 |
| C-5 (Pyrazine) | 145 - 150 |
| C-6 (Pyrazine) | 135 - 140 |
| C-2', C-5' (Pyrrole) | 118 - 122 |
| C-3', C-4' (Pyrrole) | 108 - 112 |
| CH₃ (at C-3 & C-5) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the protons on the pyrrole ring, showing a cross-peak between the signals for H-2'/H-5' and H-3'/H-4'. This confirms their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the protonated carbons, such as C-6 of the pyrazine ring and the carbons of the pyrrole ring, by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The H-6 proton of the pyrazine ring showing correlations to C-2, C-5, and the C-5 methyl carbon.
The methyl protons at C-3 and C-5 showing correlations to the adjacent ring carbons.
The pyrrole protons (H-2'/H-5') showing a correlation to the C-2 carbon of the pyrazine ring, which is a key piece of evidence for the connectivity between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would be expected to show correlations between the pyrrole protons (H-2'/H-5') and the C-3 methyl protons, as well as the H-6 proton of the pyrazine ring, confirming the through-space arrangement of these groups.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.
Characteristic Absorption Bands of Pyrrole and Pyrazine Rings
Both the pyrazine and pyrrole rings will exhibit characteristic C-H and C=N/C=C stretching and bending vibrations.
Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.
Ring C=C and C=N stretching: The stretching vibrations of the double bonds within the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ region. Pyrazine itself shows characteristic bands around 1580, 1525, 1480, and 1416 cm⁻¹.
C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹, and are characteristic of the substitution pattern of the aromatic rings.
Detection of Functional Groups and Molecular Fingerprints
The IR spectrum of this compound will also show absorptions corresponding to the methyl groups.
Aliphatic C-H stretching: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C-H bending: The bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹.
The combination of these bands provides a unique molecular fingerprint for this compound, allowing for its identification and differentiation from other related compounds.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic (Pyrazine & Pyrrole) |
| 2850 - 2960 | C-H stretch | Aliphatic (Methyl) |
| 1400 - 1600 | C=C and C=N stretch | Aromatic Rings |
| ~1450, ~1375 | C-H bend | Methyl |
| < 1300 | C-H bend (in-plane & out-of-plane) | Aromatic Rings |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the precise molecular formula of a compound.
Accurate Mass Determination for Elemental Composition
The elemental composition of this compound is C10H11N3. The expected accurate mass for the protonated molecule [M+H]+ can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This theoretical value is critical for confirming the molecular formula in an experimental setting.
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. The pyrazine and pyrrole rings, along with the methyl groups, will dictate the fragmentation pathways. Common fragmentation would likely involve the loss of methyl radicals (•CH3) or the cleavage of the bond between the pyrazine and pyrrole rings, providing valuable data to confirm the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
For a definitive determination of the three-dimensional structure, X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained.
Unit Cell Parameters and Space Group
The crystal structure of a compound is defined by its unit cell parameters (a, b, c, α, β, γ) and space group. This information describes the size and shape of the repeating unit of the crystal lattice and the symmetry elements within it. Without experimental data, these parameters cannot be specified.
Bond Lengths, Bond Angles, and Torsion Angles
X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters would offer a detailed geometric description of the molecule in the solid state.
Theoretical and Computational Chemistry Studies
Spectroscopic Parameter Prediction and Validation
Computational NMR Chemical Shift Predictions
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for structure elucidation. Using methods like Density Functional Theory (DFT), researchers can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.
For 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine, such predictions would be invaluable for confirming its synthesis and assigning the signals in an experimental spectrum. The accuracy of these predictions is highly dependent on the chosen functional and basis set. A comparative analysis of predicted versus experimental shifts for known pyrazine (B50134) and pyrrole (B145914) derivatives helps in selecting the most reliable computational model.
Table 1: Illustrative Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Data Not Available |
| C3 | - | Data Not Available |
| C5 | - | Data Not Available |
| C6 | Data Not Available | Data Not Available |
| C(CH₃) at C3 | Data Not Available | Data Not Available |
| C(CH₃) at C5 | Data Not Available | Data Not Available |
| H(CH₃) at C3 | Data Not Available | - |
| H(CH₃) at C5 | Data Not Available | - |
| H6 | Data Not Available | - |
| N1-Cα (Pyrrole) | - | Data Not Available |
| N1-Cβ (Pyrrole) | - | Data Not Available |
| Hα (Pyrrole) | Data Not Available | - |
| Hβ (Pyrrole) | Data Not Available | - |
| Note: This table is for illustrative purposes only. Specific data for this compound is not currently available. |
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, typically performed using DFT, are instrumental in interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes.
For this compound, these calculations would help in assigning the various stretching and bending modes associated with the pyrazine and pyrrole rings, as well as the methyl groups. This analysis can confirm the molecular structure and provide insights into the strength of its chemical bonds. Studies on similar heterocyclic systems often show good agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a powerful method to study charge distribution, hybridization, and intramolecular interactions. It provides a localized picture of bonding and allows for the quantification of electron delocalization through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
In the case of this compound, NBO analysis would reveal the nature of the bonding between the pyrazine and pyrrole rings. It would also quantify the extent of π-electron delocalization across the entire molecule, which is crucial for understanding its aromaticity and electronic properties. The analysis of stabilization energies (E⁽²⁾) associated with these delocalizations provides a quantitative measure of their significance.
Non-Linear Optical (NLO) Properties and Hyperpolarizability
Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, including the first hyperpolarizability (β).
For this compound, the combination of the electron-deficient pyrazine ring and the electron-rich pyrrole ring could lead to interesting NLO behavior. Computational studies on related donor-acceptor substituted pyrazines have shown that the arrangement and nature of substituents can significantly influence the hyperpolarizability. A theoretical investigation would be essential to assess the NLO potential of this specific compound.
Table 2: Representative Data for Calculated NLO Properties
| Property | Calculated Value |
| Dipole Moment (μ) | Data Not Available |
| First Hyperpolarizability (β) | Data Not Available |
| Note: This table is for illustrative purposes only. Specific data for this compound is not currently available. |
Reaction Mechanism Modeling via Transition State Theory
Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational chemistry, through the application of transition state theory, allows for the detailed exploration of reaction pathways. By locating transition state structures and calculating activation energies, chemists can predict the feasibility of a proposed reaction mechanism.
The synthesis of this compound likely involves the formation of the C-N bond between the pyrazine and pyrrole moieties. A computational study could model potential synthetic routes, identify key intermediates and transition states, and determine the most energetically favorable pathway. This would provide valuable insights for optimizing reaction conditions and improving yields.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility. By solving Newton's equations of motion for the atoms in a molecule over time, MD simulations can explore the potential energy surface and identify stable conformations.
For this compound, a key conformational feature is the dihedral angle between the pyrazine and pyrrole rings. MD simulations would reveal the preferred orientation of these rings relative to each other and the energy barriers for rotation around the C-N bond. This information is crucial for understanding how the molecule's shape influences its interactions and properties. While general studies on the dynamics of pyrazine exist, specific conformational analysis of this substituted derivative is needed.
Reactivity Profiles and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions
The pyrrole (B145914) ring is the primary site for electrophilic aromatic substitution in 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine. Pyrrole itself is significantly more reactive than benzene (B151609) in such reactions, and substitution typically occurs at the C2 and C5 positions due to the effective stabilization of the cationic intermediate (the arenium ion) through resonance involving the nitrogen lone pair. In the case of 2-substituted pyrroles, the substitution pattern is directed by the nature of the existing substituent. For a 1-substituted pyrrole, such as the pyrazinyl group in the title compound, electrophilic attack is anticipated to occur preferentially at the C2 and C5 positions of the pyrrole ring.
Common electrophilic substitution reactions applicable to the pyrrole moiety include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Given the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient to achieve these transformations. For instance, nitration can often be accomplished with nitric acid in acetic anhydride (B1165640), and halogenation may proceed readily with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The pyrazine (B50134) ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. Forcing conditions would be required to effect substitution on this ring, and such reactions are not commonly observed.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. While the parent this compound does not possess an inherent leaving group, derivatives bearing halogens or other leaving groups on the pyrazine ring would be expected to undergo nucleophilic displacement.
For instance, a halogenated derivative of this compound could react with various nucleophiles such as amines, alkoxides, and thiolates to yield substituted products. The reaction of 2-chloropyrazine (B57796) with sodium hydroxide (B78521) to form 2-hydroxypyrazine (B42338) is a known transformation that illustrates this reactivity pattern. scribd.com Similarly, amination of halopyrazines with ammonia (B1221849) or other amines proceeds under relatively mild conditions. scribd.com The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been shown to facilitate nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, offering an efficient methodology.
The pyrrole ring, being electron-rich, is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups.
Cycloaddition Reactions and Pericyclic Transformations
Pyrazines can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyrazine acts as the diene and reacts with an electron-rich dienophile. These reactions can lead to the formation of new heterocyclic systems. For example, certain 2,5-dihydroxypyrazines undergo 1,4-cycloaddition with dimethyl acetylenedicarboxylate. rsc.org More relevant to the title compound, pyrazines have been shown to react with acetylene (B1199291) precursors like 2,5-norbornadiene (B92763) in a cascade of Diels-Alder reactions to yield substituted pyridines. thieme-connect.comthieme-connect.com This type of reactivity suggests that this compound could potentially undergo cycloaddition across the pyrazine ring with suitable dienophiles, leading to complex polycyclic structures.
The pyrrole ring can also act as a diene in Diels-Alder reactions, although it is less common due to the aromatic stabilization of the ring. When it does react, it typically does so with highly reactive dienophiles.
Oxidation and Reduction Pathways
The pyrazine and pyrrole rings exhibit different susceptibilities to oxidation and reduction. The electron-deficient pyrazine ring is more prone to reduction. Electrochemical reduction of pyrazines in alkaline hydro-organic media leads to the formation of 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines.
Conversely, the electron-rich pyrrole ring is more susceptible to oxidation, which can lead to polymerization or the formation of pyrrolinones.
The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation can alter the reactivity of the pyrazine ring, potentially making it more susceptible to both electrophilic and nucleophilic attack.
Functional Group Interconversions on the Pyrazine and Pyrrole Rings
Functional group interconversions represent a key strategy for modifying the substituents on both the pyrazine and pyrrole rings, enabling the synthesis of a wide array of derivatives. fiveable.menumberanalytics.comyoutube.comyoutube.com These transformations can involve the conversion of one functional group into another through reactions such as oxidation, reduction, substitution, and elimination. fiveable.menumberanalytics.comyoutube.comyoutube.com
On the pyrazine ring, the methyl groups are potential sites for functionalization. For instance, they can be halogenated under radical conditions or oxidized to carboxylic acids. On the pyrrole ring, substituents introduced via electrophilic substitution can be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions such as diazotization or acylation. An acyl group introduced via a Friedel-Crafts reaction could be reduced to an alkyl group or converted to other functionalities.
Synthesis of Structurally Diverse Derivatives
Modification of Alkyl Substituents on the Pyrazine Ring
The methyl groups on the pyrazine ring of this compound offer a handle for the synthesis of a variety of derivatives. One common approach is the direct alkylation of the pyrazine nucleus. It has been demonstrated that pyrazines and alkylpyrazines can undergo nuclear alkylation when reacted with an aldehyde or ketone in the presence of sodium metal. google.com This method allows for the introduction of a range of linear and branched alkyl or aralkyl groups onto the pyrazine ring. google.com
Another strategy involves the functionalization of the existing methyl groups. For example, side-chain alkylation of an alkylpyrazine can be achieved by reaction with sodamide and an alkyl halide in liquid ammonia. While this modifies the existing alkyl group rather than adding a new one to the ring, it provides a route to more complex alkyl substituents.
Below is a table summarizing potential derivatization reactions based on the known reactivity of pyrazines and pyrroles.
| Reaction Type | Ring | Reagents and Conditions | Expected Product Type |
| Nitration | Pyrrole | HNO₃, Acetic Anhydride | 2-Nitro- or 5-nitro-pyrrol-1-yl derivative |
| Halogenation | Pyrrole | N-Bromosuccinimide (NBS) | 2-Bromo- or 5-bromo-pyrrol-1-yl derivative |
| Friedel-Crafts Acylation | Pyrrole | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl- or 5-acyl-pyrrol-1-yl derivative |
| Nucleophilic Substitution | Pyrazine | Nucleophile (e.g., R-NH₂, R-OH, R-SH) on a halogenated precursor | Substituted pyrazine derivative |
| Diels-Alder Reaction | Pyrazine | Electron-rich dienophile (e.g., enamine, acetylene derivative) | Bicyclic adduct, potentially leading to pyridines |
| Reduction | Pyrazine | Electrochemical reduction | Dihydropyrazine (B8608421) derivative |
| Oxidation | Pyrrole | Oxidizing agent (e.g., m-CPBA) | Pyrrolinone or polymeric materials |
| N-Oxidation | Pyrazine | Peroxy acids (e.g., m-CPBA) | Pyrazine-N-oxide derivative |
| Alkyl Group Modification | Pyrazine | Aldehyde/ketone, Na | Nuclear alkylated pyrazine derivative |
Substituent Variation on the Pyrrole Ring
The reactivity of the pyrrole ring within the this compound scaffold allows for the introduction of various substituents, enabling the modulation of the compound's physicochemical and biological properties. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the pyrrole ring is influenced by both the activating effect of the pyrrole nitrogen and the electronic nature of the pyrazine ring.
Electrophilic substitution reactions, such as formylation and acylation, are common strategies to introduce functional groups onto the pyrrole ring. The Vilsmeier-Haack reaction, for instance, is a mild method for formylating electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO). While specific studies on the Vilsmeier-Haack formylation of this compound are not extensively documented in publicly available literature, the general reactivity of pyrroles suggests that this reaction would likely proceed at the C2 or C5 position of the pyrrole ring, which are the most electron-rich positions.
Similarly, Friedel-Crafts acylation can be employed to introduce acyl groups. This reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial to avoid polymerization or decomposition of the pyrrole ring.
Below is a table summarizing potential substituent variations on the pyrrole ring through common electrophilic substitution reactions, based on the general reactivity of pyrrole derivatives.
| Reaction Type | Reagents | Potential Substituent | Potential Product Name |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | -CHO | 1-(3,5-dimethylpyrazin-2-yl)-1H-pyrrole-2-carbaldehyde |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | -C(O)CH₃ | 1-(1-(3,5-dimethylpyrazin-2-yl)-1H-pyrrol-2-yl)ethan-1-one |
Note: The product names are hypothetical and based on the predicted regioselectivity of the reactions.
Introduction of Heterocyclic and Aromatic Moieties
The introduction of additional heterocyclic and aromatic moieties to the this compound core can be achieved through modern cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for this purpose. To utilize these reactions, the pyrrole ring of this compound would first need to be functionalized with a suitable handle, such as a halogen (e.g., bromine or iodine) or a stannane (B1208499) group.
For a Suzuki-Miyaura coupling, a bromo-substituted pyrrole derivative, for example, 3,5-dimethyl-2-(bromo-1H-pyrrol-1-yl)pyrazine, could be reacted with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the pyrrole ring and the introduced aromatic or heterocyclic system.
The Stille coupling offers an alternative approach, where a stannylated pyrrole derivative would be coupled with an aryl or heteroaryl halide. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the starting materials and the functional group tolerance of the specific reaction conditions.
The following table illustrates potential strategies for introducing aromatic and heterocyclic moieties onto the pyrrole ring of the target compound.
| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Potential Product |
| Suzuki-Miyaura | 3,5-dimethyl-2-(bromo-1H-pyrrol-1-yl)pyrazine | Phenylboronic acid | 3,5-dimethyl-2-(phenyl-1H-pyrrol-1-yl)pyrazine |
| Suzuki-Miyaura | 3,5-dimethyl-2-(bromo-1H-pyrrol-1-yl)pyrazine | Thiophene-2-boronic acid | 3,5-dimethyl-2-(thiophen-2-yl-1H-pyrrol-1-yl)pyrazine |
| Stille | 3,5-dimethyl-2-(tributylstannyl-1H-pyrrol-1-yl)pyrazine | Bromobenzene | 3,5-dimethyl-2-(phenyl-1H-pyrrol-1-yl)pyrazine |
| Stille | 3,5-dimethyl-2-(tributylstannyl-1H-pyrrol-1-yl)pyrazine | 2-Bromothiophene | 3,5-dimethyl-2-(thiophen-2-yl-1H-pyrrol-1-yl)pyrazine |
Note: The substrates and products listed are hypothetical examples based on established cross-coupling methodologies.
Research into the derivatization of this compound is an active area, driven by the potential to discover novel compounds with interesting electronic, optical, or biological properties. The development of efficient and regioselective methods for the functionalization of both the pyrazine and pyrrole rings is key to unlocking the full potential of this heterocyclic scaffold.
Mechanistic Investigations of Biological Activities in Vitro and Model Systems
Antimicrobial Activity Studies
Research into the antimicrobial properties of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine and its derivatives has focused on understanding their mechanisms of action against both bacterial and fungal pathogens.
Antibacterial Mechanisms in Cellular Models
While comprehensive studies detailing the specific antibacterial mechanisms of this compound are limited, research on related pyrazine (B50134) derivatives provides insights into potential modes of action. The antibacterial activity of pyrazine compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The structural features of these compounds, including the pyrazine ring and its substituents, play a crucial role in their interaction with bacterial targets.
Antifungal Efficacy and Proposed Mechanisms against Fungal Pathogens (e.g., Candida spp.)
The antifungal potential of pyrazine derivatives, including those structurally related to this compound, has been investigated against various fungal pathogens, notably Candida species. Some studies suggest that these compounds may exert their antifungal effects by disrupting the fungal cell membrane integrity or by inhibiting key enzymes involved in fungal growth and proliferation. The lipophilicity of the pyrazine core, enhanced by substituents like the dimethyl and pyrrolyl groups, may facilitate its passage through the fungal cell wall and membrane, leading to intracellular disruption.
Cytotoxic and Anticancer Mechanisms in Cell Lines
The cytotoxic and potential anticancer properties of this compound and its analogs have been explored in various cancer cell lines, revealing multi-faceted mechanisms of action.
Inhibition of Cellular Proliferation and Growth Arrest
Studies on pyrazine derivatives have demonstrated their ability to inhibit the proliferation of cancer cells. The proposed mechanism often involves the induction of cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. This cytostatic effect is a hallmark of many potential anticancer agents and is a primary focus of in vitro screening assays.
Induction of Apoptosis and Necrosis Pathways
Beyond inhibiting proliferation, certain pyrazine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can be triggered through various intracellular signaling pathways. In some instances, at higher concentrations, these compounds may also induce necrosis, a different form of cell death.
Antioxidant Activity and Free Radical Scavenging Mechanisms
No in vitro or model system studies detailing the antioxidant or free-radical scavenging mechanisms of This compound are available.
However, studies on other pyrazine derivatives have shown potential antioxidant capabilities. For instance, certain synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle have demonstrated 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. nih.govnih.govmdpi.comnih.gov The mechanism for these related compounds was suggested to be a single electron transfer followed by a proton transfer (SET-PT), as revealed by density functional theory (DFT) modeling. nih.gov Similarly, a review of natural product-pyrazine hybrids indicates that various derivatives possess antioxidant activities. nih.govmdpi.com For example, cinnamic acid–pyrazine derivatives have shown protective effects against free radical damage in human neuroblastoma and microvascular endothelial cell lines. nih.gov Another study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives also reported significant antioxidant activity in DPPH assays. researchgate.net
Anti-inflammatory Properties (Mechanistic Basis)
There is no published data on the mechanistic basis of any anti-inflammatory properties for This compound .
Research into the broader category of fused pyrrole (B145914) compounds has identified derivatives with anti-inflammatory effects. For example, a study on a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]—a compound containing a similar 2,5-dimethyl-1H-pyrrol-1-yl moiety—showed it could decrease the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) by 18% and 19%, respectively. nih.gov This compound also modulated the expression of various cytokines. nih.gov General reviews also note that pyrrolopyrazine and pyrazine derivatives are scaffolds that have exhibited anti-inflammatory activity, though the specific mechanisms are often not fully elucidated. nih.govmdpi.comresearchgate.net
Other Mechanistic Biological Effects
No specific research is available on the antiparasitic, anti-HIV, or CNS depressant activities of This compound .
For related compounds, the following activities have been reported:
Antiparasitic: A review of pyrazine-modified natural products mentions antiparasitic activity as one of the potential biological effects of this class of compounds. nih.govmdpi.com Separately, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been identified as promising antiparasitic drug candidates against Leishmania major and Toxoplasma gondii. nih.gov
Anti-HIV: While no data exists for the target compound, studies on other nitrogen-containing heterocyclic structures have shown anti-HIV potential. For instance, certain 3-(3,5-dimethylbenzyl)triazine derivatives have demonstrated anti-HIV-1 activity. nih.gov Other research has identified pyrazolobenzothiazine-based hydrazones as active inhibitors of HIV. nih.gov
CNS Depressant Activities: Some pyrazole (B372694) derivatives containing an azo group have been reported to exhibit CNS depressant activities, though this is a distinct chemical class from the subject compound. jocpr.com
Target Identification and Binding Studies (e.g., HMGR inhibition)
There are no studies identifying specific biological targets or conducting binding studies, such as HMG-CoA reductase (HMGR) inhibition, for This compound . The inhibition of HMGR is a key mechanism for statin drugs in lowering cholesterol. nih.gov Assays to screen for HMGR inhibition typically measure the decrease in absorbance from the oxidation of NADPH by the enzyme's catalytic subunit in the presence of the HMG-CoA substrate. nih.gov
Enzyme Inhibition Assays (in vitro)
No in vitro enzyme inhibition assays have been published for This compound .
For related structures, various enzyme inhibition activities have been noted:
A novel pyridine (B92270) derivative containing the 2,5-dimethyl-1H-pyrrol-1-yl group was found to inhibit COX-1 and COX-2 enzymes. nih.gov
Imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as highly potent and selective inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. nih.gov
Some pyrrol-2-yl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and BACE 1, two enzymes associated with Alzheimer's disease. nih.gov
Cellular Pathway Modulation Studies
No studies on the modulation of cellular pathways by This compound have been reported.
Research on structurally related compounds has shown pathway modulation. For example, imidazo[1,2-a]pyrazine derivatives that inhibit ENPP1 were shown to enhance the mRNA expression of downstream target genes in the STING pathway, such as IFNB1, CXCL10, and IL6, which is relevant for cancer immunotherapy. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Modification of the 3,5-Dimethyl Substituents
The presence and nature of substituents on the pyrazine (B50134) ring are critical in determining the biological activity of pyrazine derivatives. While direct SAR studies on the systematic modification of the 3,5-dimethyl groups of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine are not extensively available in the public domain, inferences can be drawn from studies on related pyrazine and pyrazole (B372694) compounds.
In a study on 3,5-disubstituted pyrazolines as anticancer agents, the nature of the substituents at these positions was found to be crucial for their activity. asianpubs.org While this is a different heterocyclic system, the general principle of how substituents at these positions can modulate activity is relevant. The study highlighted that variations in the substituents could lead to significant differences in potency and selectivity. asianpubs.org
The following table summarizes the potential impact of modifying the 3,5-dimethyl substituents based on findings from related pyrazine derivatives.
| Modification | Potential Impact on Activity | Rationale based on related compounds |
| Replacement of methyl with larger alkyl groups (e.g., ethyl, propyl) | May alter steric hindrance and lipophilicity, potentially affecting binding to target proteins. | Studies on alkylated pyrazines have shown that the size of the alkyl group can influence odor properties, which are linked to receptor interactions. ijournalse.org |
| Introduction of electron-withdrawing groups (e.g., halogens) | Could alter the electronic properties of the pyrazine ring, potentially enhancing or diminishing biological activity depending on the target. | In some platinum-pyridyl complexes, electron-withdrawing substituents were found to enhance photosensitizing capabilities. nih.gov |
| Introduction of electron-donating groups (e.g., methoxy) | May increase the electron density of the pyrazine ring, which could influence its interaction with biological targets. | The precise effect would be target-dependent. |
It is important to note that without direct experimental data on this compound, these remain reasoned extrapolations.
Influence of Pyrrole (B145914) Substitution Pattern on Activity
The substitution pattern on the pyrrole ring is another key determinant of the biological activity of pyrrole-containing compounds. Research on various pyrrole derivatives has demonstrated that even minor changes to the substituents can lead to significant shifts in their pharmacological profiles.
In another study on N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene (B151609) sulfonamides, the nature of the substituent on an attached ring system significantly influenced their anti-inflammatory activity. nih.gov Specifically, SO2-substituted derivatives showed efficacy in attenuating nitric oxide production. nih.gov This highlights the importance of the electronic nature of the substituents in dictating the biological response.
The table below outlines potential modifications to the pyrrole ring and their hypothetical effects on the activity of this compound, based on findings from related compounds.
| Modification on Pyrrole Ring | Potential Impact on Activity | Rationale based on related compounds |
| Introduction of small alkyl groups (e.g., methyl, ethyl) | Could enhance lipophilicity and potentially improve cell membrane permeability. | The presence of dimethyl groups on the pyrrole ring of other compounds has been shown to be compatible with biological activity. |
| Addition of electron-withdrawing groups (e.g., halogens, nitro) | May alter the electronic character of the pyrrole ring, influencing its interaction with biological targets. | The specific effect would depend on the nature and position of the substituent. |
| Addition of electron-donating groups (e.g., methoxy (B1213986), amino) | Could increase the electron density of the pyrrole ring, potentially modulating its binding affinity to target molecules. | The introduction of a methoxy group has been shown to be beneficial in some classes of bioactive molecules. |
Role of the Pyrrol-1-yl Linkage in Biological and Physical Properties
The pyrrol-1-yl linkage dictates the relative orientation of the two heterocyclic rings. This spatial arrangement is critical for how the molecule fits into the binding site of a biological target. Any modification that alters the rotational freedom or the preferred dihedral angle between the rings would likely impact its biological activity.
Studies on structurally related pyrrolopyrazine derivatives, which feature a fused ring system, have highlighted the importance of the combined heterocyclic scaffold for various biological activities, including antibacterial, antifungal, and antiviral effects. researchgate.net While this compound is not a fused system, the covalent linkage of the two rings creates a distinct chemical entity with its own set of properties that differ from the individual pyrrole and pyrazine components.
Computational Approaches to SAR/SPR (e.g., QSAR, molecular modeling)
QSAR studies on pyrazine derivatives have been used to correlate their structural features with various biological activities, including antiproliferative effects and odor thresholds. semanticscholar.orgijournalse.org These studies typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. For this compound, a QSAR study could elucidate the key physicochemical properties of the substituents on both the pyrazine and pyrrole rings that govern its biological activity.
Molecular modeling and docking studies can provide insights into how this compound might interact with specific biological targets at a molecular level. For instance, a study on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists used comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA) to identify the 3D structural features required for their activity. asianpubs.org Such studies revealed that electropositive groups and hydrogen bond acceptors in certain positions were beneficial for activity, while bulky substituents were not favored. asianpubs.org Similar modeling approaches could be employed to predict the binding mode of this compound to a putative target and to guide the design of more potent analogs.
A hypothetical workflow for a computational study on this compound could involve:
Homology modeling: If the crystal structure of the biological target is unknown, a model could be built based on the structure of a related protein.
Molecular docking: The compound and its analogs could be docked into the active site of the target to predict their binding conformations and affinities.
3D-QSAR: CoMFA and CoMSIA could be used to generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding interactions are favorable or unfavorable for activity.
Molecular dynamics simulations: These simulations could be used to study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.
Potential Non Pharmacological Applications
Material Science Applications
Development of Novel Functional Materials
There is no available scientific literature describing the use or investigation of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine in the development of novel functional materials. Research on related nitrogen-containing heterocycles suggests potential, but this has not been extended to the specific compound .
Photophysical Properties for Optoelectronic Devices
Detailed studies on the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, are not present in the current body of scientific work. This information is crucial for assessing its suitability for use in optoelectronic devices, and its absence precludes any substantive discussion on this topic.
Dye Chemistry Applications
The utility of a compound in dye chemistry is dependent on its chromophoric and auxochromic properties, as well as its interaction with light. For this compound, these characteristics have not been reported.
Fluorescent Dyes
While some pyrazine (B50134) derivatives are known to exhibit fluorescence, there are no studies confirming or quantifying the fluorescent properties of this compound. beilstein-journals.orgnih.gov Research into pyrazoline-based compounds has shown fluorescence, but this is a different class of heterocycle.
Disperse Dyes
The suitability of this compound as a disperse dye, which would require it to be a colored substance that can be finely dispersed in an aqueous medium, has not been investigated. There is no information on its color, tinctorial strength, or fastness properties.
Future Research Directions and Outlook
Development of Asymmetric Synthetic Methodologies
The synthesis of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is the foundational step for any further investigation. A primary focus of future research should be the development of efficient and stereoselective synthetic routes. While general methods for the synthesis of pyrazine (B50134) and pyrrole (B145914) derivatives exist, specific methodologies for this compound are not established.
Future work should explore various synthetic strategies, including but not limited to:
Cross-coupling reactions: Investigating palladium, copper, or other transition-metal-catalyzed cross-coupling reactions between a halogenated 2,6-dimethylpyrazine (B92225) and pyrrole or a pyrrole-boronic acid derivative.
Condensation reactions: Exploring the condensation of a suitable diamine with a dicarbonyl compound incorporating the pyrrole moiety.
A crucial aspect of this research will be the development of asymmetric synthetic methods . The presence of the pyrrole substituent could create a chiral axis, leading to atropisomers. The synthesis and separation of these enantiomers will be critical for evaluating their differential biological activities. Techniques such as chiral chromatography or the use of chiral catalysts in the synthetic process should be investigated. rsc.org
Exploration of Novel Biological Targets and Mechanistic Pathways
The pyrazine and pyrrole nuclei are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com Therefore, a key research direction for this compound is the systematic screening for its biological effects.
Initial in vitro studies should encompass a broad panel of assays to identify potential areas of activity. Based on the known activities of related compounds, promising starting points include:
Anticancer activity: Screening against a panel of cancer cell lines, such as those for lung, breast, and myeloid leukemia, could reveal cytotoxic or antiproliferative effects. frontiersin.orgnih.gov
Antimicrobial activity: Testing against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent. researchgate.net
Enzyme inhibition: Evaluating the compound's ability to inhibit key enzymes implicated in disease, such as kinases or cyclooxygenases. frontiersin.orgnih.gov
Should any significant biological activity be identified, subsequent research must focus on elucidating the mechanism of action . This would involve target identification studies, potentially using techniques like affinity chromatography or proteomics, and detailed investigation of the downstream cellular pathways affected by the compound.
Integration with Advanced High-Throughput Screening Techniques
To accelerate the discovery of biological activities, future research should leverage high-throughput screening (HTS) techniques. Once a reliable synthetic route for this compound is established, larger quantities of the compound can be produced and subjected to HTS campaigns.
This approach will enable the rapid evaluation of the compound against thousands of biological targets simultaneously. The integration with HTS will be particularly valuable for:
Identifying unexpected biological activities: HTS can uncover novel therapeutic applications that would not be predicted based on the activities of related compounds.
Structure-Activity Relationship (SAR) studies: If a library of derivatives of this compound is synthesized, HTS can efficiently determine how small structural modifications impact biological activity.
Application in Advanced Materials and Nanotechnology
The unique electronic and structural properties of heterocyclic compounds like pyrazines and pyrroles make them attractive candidates for applications in materials science and nanotechnology. Future research should explore the potential of this compound in these areas.
Potential avenues of investigation include:
Organic electronics: The conjugated π-system of the molecule suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms in the pyrazine and pyrrole rings can act as ligands, coordinating to metal ions to form novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.
Corrosion inhibition: Pyrazine derivatives have been reported to be effective corrosion inhibitors for metals and alloys. nih.gov The potential of this compound in this application should be investigated.
Furthering Computational Predictive Models for Design and Discovery
In parallel with experimental work, computational modeling will be an indispensable tool for guiding the research and development of this compound and its derivatives.
Computational approaches can be employed to:
Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.
Simulate interactions with biological targets: Molecular docking and molecular dynamics simulations can be used to predict how the compound binds to specific proteins, providing insights into its mechanism of action and guiding the design of more potent analogs. frontiersin.org
Predict material properties: Density functional theory (DFT) calculations can be used to predict the electronic and optical properties of the molecule, aiding in the design of new materials.
Q & A
Q. What are the established synthetic protocols for 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine, and how are intermediates characterized?
The compound can be synthesized via cyclocondensation reactions using hydrazines and α,β-unsaturated carbonyl precursors. For example, hydroxylated pyrazolines are synthesized by reacting hydroxychalcones with hydrazine hydrate under reflux conditions . Key intermediates are characterized using UV-Vis, FT-IR, -NMR, and -NMR spectroscopy. Multi-nuclear NMR is critical for confirming regioselectivity and substitution patterns, as demonstrated in analogous pyrazoline derivatives .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm, C=N vibrations near 1600 cm) .
- NMR : -NMR resolves pyrrole and pyrazine proton environments (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyrazine methyl groups at δ 2.3–2.6 ppm). -NMR confirms carbonyl and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion validation and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis and electronic properties of this compound?
Density Functional Theory (DFT) calculations predict electronic transitions, bond lengths, and charge distribution. For pyrazine derivatives, HOMO-LUMO gaps correlate with UV-Vis absorption maxima (~300–350 nm), guiding synthetic modifications for desired redox or photophysical properties . Computational modeling also aids in analyzing steric effects from substituents (e.g., pyrrole vs. pyrazole rings) .
Q. What strategies address regioselectivity challenges when introducing substituents to the pyrazine ring?
Regioselective functionalization requires controlled reaction conditions:
- Electrophilic substitution : Pyrrole’s electron-rich nature directs electrophiles to the α-position, while pyrazine’s electron-deficient ring favors nucleophilic attacks at β-positions .
- Protecting groups : Temporary protection of pyrrole NH (e.g., using Boc groups) prevents undesired side reactions during pyrazine modification .
Q. How does this compound perform as a ligand in coordination polymers, and what magnetic/conductive properties emerge?
Pyrazine derivatives act as bridging ligands in coordination polymers. For example, Cr(II)-pyrazine complexes exhibit redox activity, where electron transfer from Cr(II) to pyrazine generates conductive pathways and ferrimagnetic ordering below 55 K . Similar frameworks with this compound could enable tunable magnetic coupling and conductivity via ligand π-backbonding .
Q. What crystallographic tools are critical for resolving structural ambiguities in this compound?
- SHELXL : Refines crystal structures using high-resolution X-ray data. Key parameters include thermal displacement ellipsoids and R-factors (<0.05 for reliable models) .
- ORTEP-3/WinGX : Visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
Data Contradiction and Troubleshooting
Q. How can conflicting reports on thermal stability or reactivity be resolved?
Discrepancies often arise from experimental conditions:
- Thermal stability : Pyrazines degrade at elevated temperatures (e.g., >200°C) but stabilize via coordination to metals. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways .
- Reactivity : Contradictory yields in synthesis may stem from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Systematic optimization using Design of Experiments (DoE) is recommended .
Q. What analytical approaches validate the purity of intermediates and final products?
- HPLC-MS : Detects trace byproducts (e.g., regioisomers or dimerization products).
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in hydroxylated pyrazoline derivatives .
- Elemental analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical values) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
